molecular formula C18H13ClFNO3S2 B11647576 (5E)-5-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11647576
M. Wt: 409.9 g/mol
InChI Key: SZWMQQDHKCDUBT-OVCLIPMQSA-N
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Description

(5E)-5-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound with a complex structure It features a thiazolidinone core, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps. One common method starts with the preparation of the thiazolidinone core, followed by the introduction of the benzylidene group and subsequent functionalization with chloro, fluoro, and methoxy substituents. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and fluoro substituents can be replaced by other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium carbonate in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

(5E)-5-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (5E)-5-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or induction of cellular responses such as apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific combination of substituents and the presence of the thiazolidinone core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C18H13ClFNO3S2

Molecular Weight

409.9 g/mol

IUPAC Name

(5E)-5-[[3-chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H13ClFNO3S2/c1-23-14-7-11(8-15-17(22)21-18(25)26-15)6-13(19)16(14)24-9-10-2-4-12(20)5-3-10/h2-8H,9H2,1H3,(H,21,22,25)/b15-8+

InChI Key

SZWMQQDHKCDUBT-OVCLIPMQSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C/2\C(=O)NC(=S)S2)Cl)OCC3=CC=C(C=C3)F

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)NC(=S)S2)Cl)OCC3=CC=C(C=C3)F

Origin of Product

United States

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